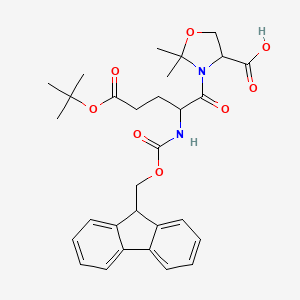

Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

Description

Historical Context and Evolution of Pseudoproline Building Blocks

The concept of using proline-like structures to modulate peptide conformation is not new. However, the specific application of reversibly protected serine, threonine, or cysteine residues as "pseudoprolines" to facilitate peptide synthesis is a more recent development.

The introduction of pseudoproline dipeptides as a tool to mitigate aggregation during SPPS was pioneered by Mutter and coworkers. chempep.comwikipedia.org Their work laid the foundation for the design and application of these valuable building blocks. The core idea was to create temporary proline-like structures from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which could be reverted to the native amino acid after synthesis. chempep.comwikipedia.org These oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) rings mimic the conformational constraints of proline, hence the term "pseudoproline" (ψ-Pro). chempep.com The initial concept was described as a solubilizing, structure-disrupting protection technique. chempep.com

Initially, the focus was on demonstrating the principle of pseudoproline-induced structure disruption. acs.org Subsequent research has expanded the scope and utility of pseudoproline dipeptides. Strategies have been developed for their efficient incorporation into a wide range of peptide sequences, including those known to be particularly challenging to synthesize due to their hydrophobicity or propensity to form β-sheets. chempep.comacs.org The development of pre-formed Fmoc-protected pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH , has made this technology readily accessible for routine use in both manual and automated peptide synthesis. chemimpex.comsigmaaldrich.com

Rationale for Pseudoproline Incorporation in Synthetic Peptides

The primary motivation for using pseudoproline dipeptides is to overcome the intrinsic tendency of peptide chains to aggregate during synthesis. This aggregation can lead to a host of problems, including incomplete reactions and poor yields.

During SPPS, the growing peptide chain is attached to a solid support. As the chain elongates, it can fold and form intermolecular β-sheet structures, leading to aggregation. wikipedia.orgsigmaaldrich.com This aggregation shields the reactive N-terminus of the peptide, preventing efficient coupling of the next amino acid. chempep.comwikipedia.org Pseudoproline dipeptides, by inducing a cis-amide bond conformation similar to proline, introduce a kink in the peptide backbone. iris-biotech.depeptide.com This structural disruption effectively breaks up the β-sheet secondary structures, preventing aggregation and keeping the peptide chain accessible for subsequent reactions. iris-biotech.depeptide.comnih.gov

By preventing aggregation, pseudoproline dipeptides ensure that the N-terminal amine of the growing peptide chain remains exposed and available for acylation. chempep.comwikipedia.org This leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude products. wikipedia.orgacs.org The improved reaction kinetics are particularly beneficial for the synthesis of long or otherwise "difficult" peptides, where repeated incomplete couplings can lead to a complex mixture of deletion sequences that are challenging to purify. chempep.comthieme-connect.de

Aggregated peptide chains are often poorly solvated by the solvents used in SPPS, further hindering reaction efficiency. chempep.comwikipedia.orgacs.orgsigmaaldrich.com The incorporation of pseudoproline dipeptides enhances the solvation of the peptide-resin matrix. chempep.comwikipedia.orgacs.orgsigmaaldrich.comiris-biotech.depeptide.comnih.govacs.org This improved solubility ensures better access of reagents to the reactive sites on the peptide chain, facilitating both coupling and deprotection steps. chempep.comwikipedia.org This is especially advantageous for sequences rich in hydrophobic amino acids. chempep.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C30H36N2O8 |

| Molecular Weight | 552.62 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF and NMP |

| Storage | 2-8°C |

Data sourced from publicly available information.

Table 2: Key Advantages of Using Pseudoproline Dipeptides in SPPS

| Advantage | Mechanism | Impact on Synthesis |

| Mitigation of Aggregation | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. iris-biotech.depeptide.com | Prevents insolubility of the growing peptide chain. chempep.comwikipedia.orgacs.orgsigmaaldrich.comiris-biotech.depeptide.comnih.govacs.org |

| Enhanced Coupling Efficiency | Maintains accessibility of the N-terminal amine for acylation. chempep.comwikipedia.org | Results in higher yields and purer crude products. wikipedia.orgacs.org |

| Improved Solvation | Increases the solubility of the peptide-resin complex in SPPS solvents. chempep.comwikipedia.orgacs.orgsigmaaldrich.com | Facilitates more efficient coupling and deprotection reactions. chempep.comwikipedia.org |

Structural Classification of Pseudoproline Derivatives

Pseudoproline derivatives are classified based on the amino acid from which they are derived. The most common types are serine-derived oxazolidines, threonine-derived oxazolidines, and cysteine-derived thiazolidines.

Serine-Derived Oxazolidines (e.g., SerPsi(Me,Me)Pro)

Serine-derived oxazolidines are formed by reacting a serine residue with a ketone or aldehyde, typically acetone (B3395972), to create a five-membered oxazolidine ring. chempep.comlookchem.com This modification introduces a proline-like kink in the peptide backbone, effectively disrupting the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation. chempep.comepfl.ch The incorporation of these oxazolidine-protected serine residues, often denoted as Ser(ΨPro), has been shown to significantly improve the solvation and reactivity of the growing peptide chain. lookchem.comepfl.ch These building blocks serve a dual purpose: they act as a temporary protecting group for the serine side chain and as a tool to enhance solubility and coupling rates during synthesis. wikipedia.orglookchem.com

Threonine-Derived Oxazolidines

Similar to serine, threonine can be converted into an oxazolidine derivative. chempep.comwikipedia.org These threonine-derived oxazolidines, also referred to as Thr(ΨPro), share the same fundamental principle of introducing a conformational bend in the peptide chain to prevent aggregation. wikipedia.orgiris-biotech.de The formation of the oxazolidine ring from threonine also involves reaction with an aldehyde or ketone. chempep.com The use of threonine-derived pseudoprolines is a valuable strategy for improving the synthesis of threonine-containing peptides that are prone to aggregation. wikipedia.orglookchem.com

Cysteine-Derived Thiazolidines

Cysteine residues can be protected as thiazolidines, which are sulfur-containing analogs of the oxazolidine rings found in serine and threonine pseudoprolines. chempep.comwikipedia.org These are formed by the reaction of the cysteine's thiol group with an aldehyde or ketone. chempep.com Cysteine-derived thiazolidines, or Cys(ΨPro), also disrupt secondary structure formation and enhance solubility. wikipedia.orgiris-biotech.de While historically their use has been less common due to concerns about the stability of the thiazolidine ring to TFA, recent studies have shown that deprotection can be achieved under conditions comparable to those used for oxazolidines, making them a more viable and attractive option for peptide synthesis. nih.govacs.org This development has expanded the toolkit for synthesizing complex, cysteine-containing peptides, including those requiring macrocyclization. nih.govacs.org

Overview of this compound as a Specialized Dipeptide Building Block

This compound is a specialized dipeptide building block that plays a significant role in modern peptide synthesis. chemimpex.com This compound combines a glutamic acid residue, with its side chain protected by a tert-butyl (OtBu) group, and a serine residue modified into a dimethylated pseudoproline (SerPsi(Me,Me)Pro). chemimpex.comsigmaaldrich.com The entire dipeptide is N-terminally protected with the fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com

This dipeptide is designed to address common challenges in SPPS, particularly aggregation and poor solubility, especially in sequences containing the Glu-Ser motif. sigmaaldrich.comsigmaaldrich.com The pseudoproline moiety introduces a kink that disrupts secondary structures, thereby improving the solvation and coupling efficiency of the growing peptide chain. chemimpex.comadventchembio.com The Fmoc group allows for controlled, stepwise elongation of the peptide, while the OtBu protecting group on the glutamic acid side chain prevents unwanted side reactions and is readily removed during the final cleavage from the resin. chemimpex.comadventchembio.com

The use of this pre-formed dipeptide simplifies the synthesis process by introducing two residues in a single coupling step, which is particularly advantageous as it bypasses the potentially difficult acylation of the sterically hindered nitrogen atom of the pseudoproline ring. sigmaaldrich.comsigmaaldrich.com The structural features of this compound enhance the solubility and stability of the peptide, which are critical for both the synthesis process and the formulation of peptide-based drugs. chemimpex.com Consequently, this building block is a valuable tool in drug discovery and development, facilitating the creation of complex and therapeutically relevant peptides. chemimpex.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H36N2O8 |

| Molecular Weight | 552.62 g/mol |

| Appearance | White to off-white powder |

| Primary Application | Fmoc solid-phase peptide synthesis |

Source: sigmaaldrich.comchemicalbook.commedchemexpress.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Serine |

| Threonine |

| Cysteine |

| Proline |

| Glutamic acid |

| Trifluoroacetic acid |

| tert-butyl |

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXIRQTDFOKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Fmoc Glu Otbu Serpsi Me,me Pro Oh

Retrosynthetic Analysis of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

A retrosynthetic approach to this compound involves the disconnection of the peptide bond between the glutamic acid (Glu) and the serine-derived pseudoproline (SerPsi(Me,Me)Pro). This reveals the two key building blocks: Fmoc-Glu(OtBu)-OH and H-SerPsi(Me,Me)Pro-OH. Further deconstruction of the pseudoproline points to L-serine as the original starting material.

The selection of protecting groups is a cornerstone of successful peptide synthesis, ensuring that reactions occur at the desired locations. In this compound, the Fmoc and OtBu groups, along with the pseudoproline structure, each serve a distinct and critical purpose.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group shields the α-amino group of the glutamic acid residue. adventchembio.comcreative-peptides.com A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comlifetein.com This allows for its removal without affecting the acid-labile protecting groups on the side chains, a principle known as orthogonality. nih.gov

OtBu (tert-Butyl) Group: The side chain carboxyl group of glutamic acid is protected by a tert-butyl ester (OtBu). creative-peptides.com This group is stable under the basic conditions used to remove the Fmoc group but can be cleaved with acids, such as trifluoroacetic acid (TFA), usually at the final stage of peptide synthesis. iris-biotech.de The orthogonality between the Fmoc and OtBu groups is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for precise, stepwise elongation of the peptide chain. adventchembio.comnih.gov The bulky nature of the OtBu group also enhances the solubility of the amino acid derivative in organic solvents.

Pseudoproline Moiety (SerPsi(Me,Me)Pro): Pseudoprolines are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen. sci-hub.se In this compound, the serine residue is modified to form a 2,2-dimethyloxazolidine (B1633789) ring, a type of pseudoproline. chempep.comsigmaaldrich.com This structural modification serves a dual function: it temporarily protects the serine side-chain hydroxyl and backbone amide, and it introduces a "kink" into the peptide backbone. nih.govwikipedia.org This kink disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solubility during synthesis. acs.orgiris-biotech.de By preventing aggregation, pseudoprolines improve the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher yields of the final peptide. wikipedia.orgpeptide.com The native serine residue is regenerated upon cleavage of the oxazolidine (B1195125) ring with TFA. sigmaaldrich.com

| Protecting Group / Moiety | Protected Functional Group | Deprotection Condition | Purpose |

| Fmoc | α-Amino group of Glutamic Acid | Mild base (e.g., Piperidine in DMF) creative-peptides.comlifetein.com | Temporary protection during peptide chain elongation. adventchembio.com |

| OtBu | Side-chain carboxyl group of Glutamic Acid | Strong acid (e.g., Trifluoroacetic Acid) iris-biotech.de | Permanent protection, removed at the final cleavage step. adventchembio.com |

| Pseudoproline | Serine side-chain hydroxyl and backbone amide | Strong acid (e.g., Trifluoroacetic Acid) iris-biotech.de | Prevents aggregation by disrupting secondary structures. acs.orgiris-biotech.de |

Synthetic Methodologies for Serine-Derived Pseudoprolines

The synthesis of serine-derived pseudoprolines is a key step in preparing building blocks like this compound. These methods focus on the formation of the characteristic oxazolidine ring.

The 2,2-dimethyloxazolidine ring of the SerPsi(Me,Me)Pro moiety is typically formed through the cyclocondensation of a serine derivative with a ketone or a ketone equivalent. sci-hub.sechempep.com A common method involves reacting a dipeptide containing a C-terminal serine, such as H-Glu(OtBu)-Ser-OH, with dimethoxypropane (DMP) or acetone (B3395972) in the presence of an acid catalyst. chempep.com This reaction forms the five-membered oxazolidine ring, incorporating the serine's side-chain hydroxyl and its α-amino group into the cyclic structure. This "post-insertion" approach, where the ring is formed after the dipeptide is made, is often preferred for its efficiency. chempep.com

Alternatively, a protected serine monomer can be converted into a pseudoproline first, and then coupled to the next amino acid. sci-hub.se However, the acylation of the sterically hindered nitrogen within the oxazolidine ring can be challenging, often leading to lower coupling yields. chempep.comwikipedia.org

Orthogonality in protecting groups is essential for the controlled synthesis of complex molecules. nih.gov In the context of pseudoproline dipeptides, this means that the protecting groups on the N-terminus (like Fmoc) and any side chains (like OtBu) can be removed without affecting each other or the pseudoproline ring itself until the desired stage. adventchembio.comnih.gov

The Fmoc/tBu strategy is a prime example of an orthogonal system. iris-biotech.de

The Fmoc group is base-labile. creative-peptides.com

The OtBu group and the oxazolidine ring of the pseudoproline are acid-labile, typically cleaved with TFA. iris-biotech.deiris-biotech.de

This orthogonality allows for the following synthetic sequence:

The Fmoc-protected pseudoproline dipeptide is coupled to the growing peptide chain on a solid support.

The Fmoc group is removed with a base to expose a new N-terminal amine.

The next Fmoc-protected amino acid is coupled.

These steps are repeated until the full peptide sequence is assembled.

Finally, all acid-labile groups (side-chain protecting groups like OtBu and the pseudoproline ring) are removed simultaneously during the final cleavage from the resin with a strong acid cocktail, which also regenerates the native serine residue. iris-biotech.deiris-biotech.de

This compatibility ensures that the integrity of the peptide and its various protecting groups are maintained throughout the synthesis until their specific removal is required. nih.gov

| Protection Scheme Component | Chemical Nature | Cleavage Condition | Role in Synthesis |

| Nα-Fmoc group | Base-labile urethane | Piperidine/DMF creative-peptides.com | Temporary protection of N-terminus. biosynth.com |

| Glu Side-Chain OtBu group | Acid-labile ester | TFA iris-biotech.de | "Permanent" side-chain protection. nih.gov |

| Ser(Psi(Me,Me)Pro) ring | Acid-labile oxazolidine | TFA iris-biotech.de | "Permanent" side-chain/backbone protection and aggregation disruption. wikipedia.org |

Peptide Coupling Chemistry for Dipeptide Building Blocks

The formation of the peptide bond between Fmoc-Glu(OtBu)-OH and the serine-derived pseudoproline is a critical step in synthesizing the target compound. This process relies on standard peptide coupling methodologies, with special consideration for the regioselectivity of the bond formation.

The synthesis of the dipeptide building block requires the regioselective formation of an amide bond between the α-carboxyl group of the Fmoc-protected glutamic acid and the α-amino group of the serine pseudoproline. The use of protecting groups is what directs this selectivity.

The glutamic acid component is protected at the N-terminus with Fmoc and at the side-chain carboxyl group with OtBu. musechem.com This leaves only the α-carboxyl group free to react. musechem.com The serine component is already part of the pseudoproline ring structure. The peptide bond is formed by activating the free α-carboxyl group of Fmoc-Glu(OtBu)-OH using a coupling reagent. Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts such as HATU or HBTU. iris-biotech.de These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the pseudoproline.

The synthesis is typically performed by pre-forming the pseudoproline dipeptide, as direct acylation of a pseudoproline monomer can be inefficient due to the steric hindrance around the nitrogen atom in the oxazolidine ring. wikipedia.orgiris-biotech.de By synthesizing the Fmoc-Xaa-Ser(Psi)-OH dipeptide first, this difficulty is circumvented, allowing for its efficient incorporation into a growing peptide chain. sigmaaldrich.com

Stereochemical Control during Pseudoproline Synthesis

The synthesis of pseudoproline dipeptides, including this compound, requires stringent control over stereochemistry to ensure the final product has the correct three-dimensional structure. The primary source of chirality stems from the use of enantiomerically pure amino acids as starting materials, typically L-serine or L-threonine. google.com The formation of the oxazolidine ring, which defines the pseudoproline moiety, introduces new stereocenters that must be controlled.

The key strategies for stereochemical control involve:

Use of Chiral Precursors: The synthesis begins with a pre-formed dipeptide, in this case, Glu-Ser, made from optically pure L-amino acids. The inherent chirality of the amino acid backbone serves as the foundation for the stereochemistry of the final product.

Diastereoselective Cyclization: The oxazolidine ring is formed by the condensation of the serine residue within the dipeptide with a ketone or an aldehyde. thieme-connect.de For the specific synthesis of a SerPsi(Me,Me)Pro moiety, 2,2-dimethoxypropane (B42991) (a protected form of acetone) is commonly used. thieme-connect.de This reaction creates the dimethyl-substituted oxazolidine ring. The stereochemistry of the original serine residue directs the formation of the new chiral centers on the ring, though the degree of diastereoselectivity can be influenced by reaction conditions. organic-chemistry.org

Reaction Condition Optimization: Factors such as solvent, temperature, and pH are carefully controlled during the coupling and cyclization steps. For instance, coupling of the activated amino acid to serine is often performed at temperatures between -10 °C and 25 °C in the presence of an inorganic base, maintaining a pH between 7.5 and 9.5 to optimize the reaction and minimize side reactions like racemization. google.com

Confirmation via Synthesis of Diastereomers: In research settings, the absolute stereochemistry of a complex peptide containing a non-standard residue like a pseudoproline can be definitively confirmed by synthesizing all possible diastereomers and comparing their analytical data (e.g., NMR spectra and HPLC retention times) to the target compound. nih.gov

The table below summarizes key factors in maintaining stereochemical control.

Table 1: Factors Influencing Stereochemical Control in Pseudoproline Synthesis

| Factor | Description | Research Finding |

|---|---|---|

| Starting Material Purity | The use of enantiomerically pure L-serine and L-glutamic acid is fundamental. | The chirality of the final pseudoproline dipeptide is template-d by the L-configuration of the initial amino acids. google.com |

| Cyclization Reagent | The ketone or aldehyde used to form the oxazolidine ring. For SerPsi(Me,Me)Pro, this is acetone or a precursor like 2,2-dimethoxypropane. | The reaction of a dipeptide with 2,2-dimethoxypropane in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) yields the desired oxazolidine. thieme-connect.de |

| Reaction Conditions | Temperature, pH, and catalysts used during the dipeptide formation and subsequent cyclization. | Maintaining a controlled temperature (-10 °C to 25 °C) and pH (7.5 to 9.5) during the initial dipeptide coupling is crucial for preventing racemization. google.com |

| Conformational Rigidity | The proline-like ring structure introduces a 'kink' into the peptide backbone, influencing the stereochemical environment. | C2-substituted pseudoprolines, like the dimethyl variant, favor a cis-amide bond with the preceding residue, which locks the local conformation. thieme-connect.dewikipedia.org |

Analytical and Preparative Methodologies in Pseudoproline Chemistry

The characterization and purification of pseudoproline-containing peptides require sophisticated analytical and preparative techniques that go beyond basic identity confirmation. These methods are crucial for verifying the structure, assessing purity, and identifying potential side products that can arise during synthesis.

Analytical Methodologies

Advanced analytical techniques are employed to ensure the structural integrity and purity of pseudoproline dipeptides and the peptides into which they are incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural elucidation of pseudoprolines. Two-dimensional NMR experiments such as COSY, TOCSY, and NOESY are used to confirm the covalent structure and stereochemistry. nih.gov NMR is also essential for studying the conformational dynamics, particularly the cis/trans isomerization of the peptide bond preceding the pseudoproline residue, which is a key feature of these motifs. nih.gov Furthermore, NMR can identify and characterize unexpected by-products, such as imine derivatives or products resulting from the opening of the oxazolidine ring, which can occur under certain conditions like elevated temperature and pressure. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS): While used for basic mass confirmation, high-resolution mass spectrometry is critical for identifying subtle by-products and degradation pathways. researchgate.net Researchers have noted that the incorporation of pseudoprolines can sometimes lead to mass spectrometry artifacts, such as the observation of higher-than-expected molecular weights, possibly due to ion entanglement or unusual stabilization of protonated species. chempep.comresearchgate.net Therefore, MS data must be carefully interpreted, often in conjunction with other techniques like NMR, to confirm product integrity. chempep.comresearchgate.net

Chiral Purity Analysis: Ensuring the enantiomeric and diastereomeric purity is critical. Traditional methods include derivatization with Marfey's reagent followed by HPLC analysis. thieme-connect.de More advanced, direct methods involve the complete hydrolysis of the peptide, followed by chiral high-performance liquid chromatography (chiral HPLC), often coupled with mass spectrometry (MS/MS), to quantify any undesirable D-isomers. nih.govmdpi.com This is crucial as racemization can occur during peptide synthesis. nih.gov

Preparative Methodologies

The purification of pseudoproline dipeptides and the final peptide products relies on high-resolution separation techniques.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for purifying peptides and peptide building blocks, including this compound. thieme-connect.depeptide.com This technique separates the target compound from failed sequences, deletion impurities, and by-products formed during synthesis, yielding a product of high purity. researchgate.netmerckmillipore.com The improved solubility often conferred by pseudoproline incorporation can facilitate easier HPLC purification. chempep.compeptide.com

Crystallization: Recrystallization can be used as a purification method for the pseudoproline dipeptide building block itself, often from a solvent/anti-solvent system like ethyl acetate (B1210297)/hexane, to obtain a highly pure, crystalline solid. thieme-connect.de

The table below details the application of these advanced methodologies.

Table 2: Advanced Analytical and Preparative Methodologies for Pseudoproline Chemistry

| Methodology | Application | Key Findings and Considerations |

|---|---|---|

| 2D NMR Spectroscopy (COSY, TOCSY, NOESY) | Structural validation and conformational analysis. | Confirms covalent bonds and stereochemistry; essential for studying the cis/trans amide bond population and identifying by-products from oxazolidine ring-opening. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Identification of by-products and synthesis artifacts. | Detects unexpected side products like imines; caution is required due to potential mass artifacts where observed mass is higher than expected. researchgate.netchempep.comresearchgate.net |

| Chiral HPLC-MS/MS | Determination of enantiomeric/diastereomeric purity. | After acid hydrolysis, this method can precisely quantify the level of D-amino acid impurities, ensuring chiral integrity. nih.gov |

| Preparative RP-HPLC | High-resolution purification of the final product. | The primary method for isolating the target peptide from synthesis-related impurities, leading to high-purity compounds suitable for research. thieme-connect.demerckmillipore.com |

Conformational Impact and Mechanistic Principles of Serpsi Me,me Pro in Peptide Chains

Pseudoproline-Induced Conformational Modulation of the Peptide Backbone

The introduction of a SerPsi(Me,Me)Pro moiety acts as a powerful tool for conformational control. The cyclic oxazolidine (B1195125) structure, formed from the serine side chain and its backbone nitrogen, mimics the five-membered ring of proline and imposes significant steric constraints on the peptide backbone. chempep.com

Disruption of Ordered Secondary Structures (e.g., β-Sheet Aggregates)

A primary challenge in the synthesis of long or hydrophobic peptides is the tendency of growing chains to self-associate into ordered secondary structures, most notably β-sheets. chempep.comresearchgate.net This aggregation can lead to incomplete reactions and poor yields. The incorporation of a SerPsi(Me,Me)Pro unit effectively disrupts these formations. chempep.compeptide.com The rigid, non-planar ring structure of the pseudoproline acts as a "structure-breaker," preventing the peptide chains from aligning in the parallel or anti-parallel fashion required for β-sheet hydrogen bonding. chempep.comnih.gov By replacing a single amino acid residue with a component that sterically hinders this self-assembly, the strong intermolecular interactions that drive aggregation are abolished, even in sequences prone to forming β-sheets, such as fragments related to the β-amyloid peptide. nih.govnih.gov

Induction of Backbone Kink or Turn Structures

Similar to natural proline, the cyclic nature of the SerPsi(Me,Me)Pro residue induces a significant bend or "kink" in the peptide backbone. chempep.compeptide.comiris-biotech.de This fixed turn structure disrupts the linear extension of the peptide chain. This forced kink is a direct consequence of the geometric constraints imposed by the five-membered oxazolidine ring. chempep.com The introduction of these turns is a key mechanism for preventing aggregation and has also been harnessed to promote the cyclization of linear peptides, where a pre-disposed turn can accelerate the ring-closing reaction. peptide.comiris-biotech.de

Influence on Amide Bond Isomerization Equilibrium (cis/trans Preference)

The peptide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored for most other amino acid pairings, the Xaa-Pro bond has a significant population of the cis isomer. The SerPsi(Me,Me)Pro modification pushes this equilibrium even further, strongly favoring the cis conformation for the preceding amide bond (in this case, the Glu-SerPsi bond). chempep.compeptide.com This is a cornerstone of its function. The cis-amide bond contributes significantly to the backbone kink, thereby disrupting regular secondary structures. chempep.comiris-biotech.de While typical Xaa-Pro bonds show a trans/cis ratio that can range from approximately 3:1 to 8:1, the presence of the oxazolidine ring makes the cis isomer much more stable and preferred. peptide.comnih.gov This shift in equilibrium is a critical factor in its role as a structure-disrupting element during challenging peptide syntheses. chempep.comrsc.org

Molecular Mechanisms of Solubilization and Anti-Aggregation

The conformational changes induced by the SerPsi(Me,Me)Pro unit directly translate into improved physicochemical properties of the peptide, most notably enhanced solubility and a reduced tendency to aggregate.

Enhanced Solvation of Growing Peptide Chains through Conformational Disruption

During solid-phase peptide synthesis, growing peptide chains that aggregate become poorly solvated, limiting the access of reagents to the reactive N-terminus and leading to failed or truncated sequences. chempep.comresearchgate.net By disrupting the formation of compact, ordered aggregates like β-sheets, the SerPsi(Me,Me)Pro moiety ensures the peptide chain remains in a more open and accessible conformation. chempep.com This disruption prevents the peptide from collapsing on itself or with neighboring chains, thereby enhancing its interaction with the synthesis solvent. chempep.comresearchgate.net This improved solvation is critical for maintaining high reaction efficiency throughout the synthesis of long or "difficult" peptides. researchgate.netpeptide.com

Prevention of Interchain Hydrogen Bonding and Self-Association

The fundamental cause of aggregation is the formation of a network of hydrogen bonds between different peptide chains. chempep.com The SerPsi(Me,Me)Pro unit prevents this through two primary mechanisms. Firstly, the induced kink in the backbone physically misaligns the peptide chains, making it sterically difficult for them to approach each other in the precise orientation needed for hydrogen bond formation. chempep.compeptide.com Secondly, by favoring the cis-amide bond, the pseudoproline disrupts the regular, repeating pattern of hydrogen bond donors and acceptors that characterizes a β-sheet. chempep.compeptide.com This combination of steric hindrance and conformational disruption effectively prevents the interchain self-association that plagues the synthesis of aggregation-prone sequences. peptide.com

Data Tables

Table 1: Conformational Effects of SerPsi(Me,Me)Pro Incorporation

| Structural Feature of SerPsi(Me,Me)Pro | Conformational Impact on Peptide Backbone | Reference(s) |

|---|---|---|

| Oxazolidine Ring System | Induces a fixed "kink" or turn structure. | peptide.com, iris-biotech.de, chempep.com |

| Preceding Amide Bond | Strongly favors cis isomerization over the trans state. | peptide.com, chempep.com |

| Steric Bulk and Ring Pucker | Disrupts the formation of ordered secondary structures (β-sheets). | peptide.com, chempep.com, researchgate.net |

Table 2: Amide Bond Isomerization Comparison

| Preceding Peptide Bond | Predominant Isomer | Approximate Trans/Cis Ratio | Significance | Reference(s) |

|---|---|---|---|---|

| Xaa-Non-Proline | trans | > 1000:1 | Forms linear, extended chains. | General Knowledge |

| Xaa-Proline | trans | ~3:1 to 8:1 | Allows for natural turns; cis population is significant. | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH | - |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyl | tBu |

| Serine | Ser |

| Glutamic Acid | Glu |

| Proline | Pro |

| Trifluoroacetic acid | TFA |

Impact on Coupling Efficiency and Reaction Kinetics during SPPS

The incorporation of the this compound dipeptide into a growing peptide chain during solid-phase peptide synthesis (SPPS) has a profound impact on the efficiency and kinetics of coupling reactions. This is primarily achieved by altering the conformational properties of the peptide backbone, which in turn influences the accessibility of the reactive termini.

Improved Accessibility of the N-Terminal Amino Group for Acylation

A significant challenge in SPPS, particularly for long or hydrophobic sequences, is the tendency of peptide chains to aggregate on the solid support. nih.gov This aggregation, often driven by the formation of intermolecular β-sheet structures, can render the N-terminal amino group of the growing chain inaccessible for the next acylation (coupling) step. nih.govwikipedia.orgsigmaaldrich.com The introduction of a pseudoproline moiety, such as the SerPsi(Me,Me)Pro found in this compound, effectively disrupts these secondary structures. chempep.compeptide.com

Mitigation of Steric Hindrance Effects in Coupling Reactions

Steric hindrance presents a major obstacle in peptide synthesis. While the oxazolidine ring system of the pseudoproline is itself sterically hindered, making direct coupling to its nitrogen atom difficult, this issue is circumvented by using pre-formed dipeptides like this compound. wikipedia.orgiris-biotech.de The primary role of this dipeptide in mitigating steric hindrance lies in its powerful ability to prevent peptide aggregation. wikipedia.orgchempep.com

When peptide chains aggregate on the resin, the sheer physical crowding of the chains sterically blocks access to the N-terminus. By breaking up these aggregates, the pseudoproline moiety ensures that the reactive site of the growing peptide is more accessible. nih.gov This disruption of secondary structures is a key advantage, leading to improved coupling efficiency, especially in sequences that are traditionally difficult to assemble. adventchembio.com The strategic placement of pseudoproline dipeptides can therefore transform an otherwise intractable synthesis into a manageable one, enhancing the quality and efficiency of the process. wikipedia.orgadventchembio.com

Table 1: Impact of Pseudoproline Incorporation on SPPS

| Feature | Problem Addressed | Mechanism of Action | Outcome |

|---|---|---|---|

| Conformational Kink | Inter-chain β-sheet formation and aggregation. wikipedia.orgchempep.com | The oxazolidine ring induces a cis-amide bond, disrupting secondary structures. chempep.compeptide.com | Improved peptide solvation and solubility. sigmaaldrich.comchempep.com |

| N-Terminal Accessibility | Inaccessible amino group due to aggregation. nih.gov | Prevents chains from clumping, keeping the N-terminus exposed. nih.gov | Enhanced and more predictable acylation and deprotection kinetics. chempep.comactivotec.com |

| Coupling Efficiency | Low yields and incomplete reactions in difficult sequences. chempep.comadventchembio.com | Mitigates steric hindrance from aggregation, facilitating access for incoming amino acids. nih.govadventchembio.com | Higher yields and purity of the crude peptide product. wikipedia.orgadventchembio.com |

Reversibility of Pseudoproline Modification

A critical feature of pseudoproline dipeptides is that their backbone modification is temporary. The native peptide sequence is fully restored during the final cleavage and deprotection steps of the synthesis. wikipedia.orgsigmaaldrich.com

Acid-Labile Nature of the Oxazolidine Ring for Deprotection

The oxazolidine ring that defines the pseudoproline structure is designed to be acid-labile. mdpi.combachem.com It remains stable throughout the standard Fmoc-SPPS cycles, which involve basic conditions (e.g., piperidine) for Fmoc group removal. chempep.com However, during the final step of the synthesis, the peptide is typically cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, most commonly containing high concentrations of trifluoroacetic acid (TFA). chempep.commdpi.com

Under these strongly acidic conditions, the oxazolidine ring undergoes facile and complete hydrolysis. nih.govwikipedia.org The reaction involves the acid-catalyzed opening of the five-membered ring. bachem.comwikipedia.org While generally reliable, recent studies under harsh conditions such as elevated temperature and pressure have shown that the oxazolidine ring can rearrange into a stable imine form that may resist cleavage. mdpi.comresearchgate.net However, under standard TFA cleavage conditions at room temperature, the oxazolidine is effectively removed. chempep.combachem.com The lability of the ring can be tuned by the choice of the aldehyde or ketone used to form it; the dimethyl-substituted oxazolidine derived from acetone (B3395972) is considered an excellent choice for standard Fmoc-SPPS due to its reliable cleavage. bachem.com

Regeneration of the Native Serine Residue in the Final Peptide Product

The acid-catalyzed hydrolysis of the oxazolidine ring results in the complete regeneration of the original serine residue at that position in the peptide sequence. wikipedia.orgsigmaaldrich.comchempep.com The cleavage of the ring effectively removes the temporary modification, leaving behind the natural amino acid structure integrated into the peptide backbone. wikipedia.orgbachem.com

This reversibility is a cornerstone of pseudoproline technology, as it allows chemists to exploit the significant benefits of improved solubility and coupling efficiency during synthesis without permanently altering the final product. wikipedia.orgchempep.com The final peptide is chemically identical to the one that would have been synthesized (often with great difficulty) without the modification. This seamless removal ensures that the biological activity and structure of the target peptide are not compromised. sigmaaldrich.com

Table 2: Cleavage of the Pseudoproline Moiety

| Step | Reagent/Condition | Reaction | Result |

|---|---|---|---|

| Final Cleavage/Deprotection | Strong acid, typically >90% Trifluoroacetic Acid (TFA). chempep.commdpi.com | Acid-catalyzed hydrolysis of the oxazolidine ring. nih.govwikipedia.org | The SerPsi(Me,Me)Pro moiety is converted back to a native Serine residue. wikipedia.orgsigmaaldrich.comchempep.com |

| Stability | Stable to standard Fmoc-SPPS conditions (e.g., piperidine (B6355638) in DMF). chempep.com | The oxazolidine ring remains intact during peptide chain elongation. | The beneficial "kink" structure is maintained throughout the synthesis. |

Applications of Fmoc Glu Otbu Serpsi Me,me Pro Oh in Advanced Peptide Synthesis

Synthesis of Challenging Peptide Sequences

Facilitating the Synthesis of Long Peptides and Small Proteins

The synthesis of long peptides and small proteins is often hampered by the propensity of the growing peptide chain to aggregate. As the chain elongates, intermolecular hydrogen bonding can lead to the formation of insoluble β-sheet structures, which hinders the accessibility of the N-terminus for subsequent coupling reactions. chempep.comsigmaaldrich.comactivotec.com The incorporation of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH disrupts these secondary structures by inducing a "kink" in the peptide backbone, which favors a cis-amide bond conformation over the typical trans-amide bond. iris-biotech.dewikipedia.org This disruption prevents the peptide chains from aligning and aggregating, thereby maintaining their solvation and accessibility for efficient coupling. chempep.comiris-biotech.de

The use of pseudoproline dipeptides has been shown to be particularly effective when spaced at optimal intervals of 5-6 residues throughout a long sequence. peptide.compeptide.com This strategy has enabled the successful synthesis of peptides longer than 40 amino acids, which would otherwise be extremely difficult to produce using standard methods. chempep.comactivotec.com For example, the 68-amino-acid chemokine RANTES (24-91), known for its high aggregation propensity, was synthesized efficiently through the combined use of pseudoproline dipeptides and a specialized PEG-based resin. chempep.com

Overcoming Difficulties with Aggregation-Prone Sequences (e.g., Hydrophobic Regions)

Peptide sequences rich in hydrophobic amino acids are notoriously difficult to synthesize due to their strong tendency to aggregate. chempep.comsigmaaldrich.com This aggregation leads to poor solubility in common SPPS solvents, resulting in incomplete reactions and low yields of the desired peptide. chempep.comadventchembio.com this compound is a powerful tool for mitigating these issues. By breaking up the secondary structures responsible for aggregation, it significantly enhances the solubility of the growing peptide chain. chempep.comiris-biotech.deadventchembio.com

The strategic placement of a pseudoproline dipeptide, particularly before a hydrophobic stretch, can dramatically improve the synthesis outcome. peptide.compeptide.com Research has shown that the insertion of a single pseudoproline can lead to as much as a 10-fold increase in product yield for highly aggregated sequences. iris-biotech.demerckmillipore.com A notable example is the synthesis of human Amylin (hIAPP), a 37-residue peptide that is highly prone to amyloidogenic aggregation. Standard Fmoc SPPS methods yield only trace amounts of hIAPP, whereas the incorporation of pseudoproline dipeptides allows for its synthesis in high yield and purity. chempep.comnih.gov Similarly, a 54-amino-acid fragment of the membrane protein caveolin-1 (B1176169) was successfully synthesized by optimizing the placement of pseudoproline dipeptides. chempep.com

| Challenge in Peptide Synthesis | Effect of this compound | Example Peptide |

| Inter-chain Aggregation | Disrupts β-sheet formation by inducing a backbone "kink". chempep.comiris-biotech.de | Human Amylin (hIAPP) chempep.comnih.gov |

| Poor Solubility | Enhances solvation of the peptide chain in SPPS solvents. chempep.comadventchembio.com | Hydrophobic regions of membrane proteins chempep.com |

| Low Coupling Efficiency | Improves access to the N-terminus for acylation. chempep.com | RANTES (24-91) chempep.com |

Improving the Incorporation of Sterically Demanding Residues

The prevention of aggregation by this compound has a secondary, yet significant, benefit: it facilitates the incorporation of sterically demanding amino acids. When a peptide chain is aggregated, the N-terminus can become buried and inaccessible, making it difficult for any incoming amino acid to couple efficiently. This problem is exacerbated when the incoming residue is bulky.

By maintaining the growing peptide in a solvated and accessible state, the pseudoproline dipeptide ensures that the N-terminus remains available for acylation. chempep.com This improved accessibility leads to more efficient and predictable coupling kinetics, not only for standard amino acids but also for those with sterically hindered side chains. While the primary reason for using the dipeptide is to overcome aggregation of the growing chain, a direct consequence is the smoother incorporation of all subsequent residues, including bulky ones. The use of the pre-formed dipeptide itself is a strategy to circumvent the difficult coupling to the sterically hindered oxazolidine (B1195125) nitrogen of the pseudoproline. chempep.comsigmaaldrich.comsigmaaldrich.com

Strategic Use in the Synthesis of Specific Peptide Classes

The utility of this compound extends to the synthesis of specific classes of peptides where conformational control and prevention of side reactions are paramount.

Enhancement of Cyclic Peptide Synthesis and Macrocyclization Strategies

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. However, their synthesis can be challenging due to the entropically unfavorable process of macrocyclization. The "kink" induced by the pseudoproline in a linear peptide chain pre-organizes it into a conformation that is conducive to ring closure. iris-biotech.depeptide.com This pre-organization brings the N- and C-termini into proximity, thereby increasing the rate and yield of the cyclization reaction. iris-biotech.depeptide.com

The incorporation of a pseudoproline has been reported to accelerate cyclization reactions and improve the yields of cyclic peptides. peptide.com This has been demonstrated in the synthesis of cyclic peptides like dendroamide A. chempep.com Furthermore, the use of a pseudoproline at the C-terminus of a peptide fragment can prevent racemization during coupling reactions, a significant advantage in fragment condensation strategies for synthesizing large or complex cyclic peptides. iris-biotech.depeptide.com

| Parameter | Without Pseudoproline | With Pseudoproline |

| Linear Peptide Conformation | Random coil | Pre-organized "kinked" structure iris-biotech.depeptide.com |

| Cyclization Rate | Slower | Accelerated peptide.com |

| Cyclization Yield | Lower | Increased iris-biotech.depeptide.com |

| Side Reactions (e.g., Racemization) | Higher risk at C-terminal coupling iris-biotech.depeptide.com | Minimized at C-terminal pseudoproline iris-biotech.depeptide.com |

Applications in the Synthesis of N-Glycopeptides and Thioacid-Containing Peptides

Recent research has highlighted the potential of pseudoproline-containing building blocks in the synthesis of complex biomolecules such as N-glycopeptides and peptides containing thioacids. A study demonstrated that pseudoproline-containing tripeptides can serve as efficient building blocks for the Fmoc-SPPS of peptides with an aspartic side-chain thioacid. nih.gov These thioacid-containing peptides are valuable intermediates that can be readily converted into N-glycopeptides through a chemoselective ligation with glycosylamines. nih.gov

In this approach, the C-terminal pseudoproline in the tripeptide building block serves a dual purpose: it prevents racemization of the serine or threonine residue during coupling and effectively suppresses the formation of aspartimide, a common side reaction in Fmoc-SPPS. nih.gov Although this study utilized a tripeptide, the underlying principle of leveraging a pseudoproline to control conformation and prevent side reactions is directly applicable to dipeptides like this compound. This suggests a promising avenue for the application of this dipeptide in the convergent synthesis of N-glycopeptides. For instance, the synthesis of the glycopeptide domain of erythropoietin has been accomplished using a pseudoproline-containing dipeptide. peptide.compeptide.com

Utility in the Preparation of Complex Multi-Disulfide Containing Peptides

The synthesis of peptides containing multiple disulfide bonds presents a significant challenge due to their complex folding requirements and increased propensity for aggregation. The incorporation of pseudoproline dipeptides like this compound has been shown to be highly beneficial in the synthesis of such complex molecules. bachem.comnih.gov By inducing a "kink" in the peptide backbone, the pseudoproline moiety disrupts the formation of secondary structures that can lead to aggregation, thereby facilitating more efficient and successful synthesis. chempep.comnih.gov

A notable example of its application is in the optimized Fmoc-based solid-phase synthesis of human defensin (B1577277) 5 (HD5). medchemexpress.com HD5 is a 32-residue peptide characterized by a three-stranded β-sheet structure stabilized by three intramolecular disulfide bonds. The initial attempts at synthesizing HD5 using standard Fmoc chemistry were problematic. However, the strategic introduction of pseudoproline dipeptide units at key positions in the peptide sequence led to a significantly purer crude product. medchemexpress.com This improvement was so substantial that it allowed for the direct in situ oxidative folding of the peptide to its native, biologically active conformation without the need for an intermediate purification step. medchemexpress.com This demonstrates the critical role of this compound and similar pseudoproline dipeptides in enabling the efficient synthesis of complex, multi-disulfide-containing peptides that are otherwise difficult to produce. bachem.commedchemexpress.com The incorporation of an oxazolidine moiety, as found in this dipeptide, has been shown to greatly facilitate disulfide bridge formation. bachem.com

Optimization of Overall Peptide Synthesis Metrics

The use of this compound provides a powerful strategy for optimizing several key metrics in peptide synthesis, leading to higher quality products and more efficient workflows. chempep.commerckmillipore.com

A primary advantage of incorporating this compound is the significant improvement in the purity of the crude peptide product. chempep.commerckmillipore.com By disrupting the inter-chain hydrogen bonding that leads to aggregation, this pseudoproline dipeptide ensures that the growing peptide chains remain well-solvated and accessible for subsequent coupling and deprotection reactions. chempep.comsigmaaldrich.com This leads to a more complete and accurate synthesis, resulting in a crude product with fewer impurities. chempep.commerckmillipore.com The enhanced and more uniform reaction rates contribute to a higher quality crude product, which in turn simplifies the subsequent purification process, often leading to a higher recovery of the final purified peptide. merckmillipore.com

| Challenge in Peptide Synthesis | Impact of this compound |

| Peptide Chain Aggregation | Disrupts secondary structure formation, improving solvation. chempep.comsigmaaldrich.com |

| Incomplete Coupling Reactions | Enhances accessibility of the N-terminal amine for more efficient acylation. chempep.com |

| Formation of Side Products | Reduces the occurrence of side reactions associated with aggregation. chempep.comadventchembio.com |

The formation of deletion sequences and truncated peptides is a common problem in SPPS, particularly when synthesizing "difficult" sequences that are prone to aggregation. chempep.com These impurities arise from incomplete coupling reactions, where an amino acid fails to be added to the growing peptide chain. By mitigating aggregation and ensuring more efficient coupling reactions, the use of this compound helps to minimize the formation of these undesired side products. chempep.commerckmillipore.com This leads to a cleaner crude product and simplifies the purification process, as the separation of deletion sequences from the target peptide can be challenging. chempep.com

| Undesired Side Product | Mechanism of Reduction by this compound |

| Deletion Sequences | Improved coupling efficiency prevents the skipping of amino acid additions. chempep.commerckmillipore.com |

| Truncated Peptides | Enhanced solvation and accessibility of the growing peptide chain ensures more complete synthesis. chempep.com |

Integration into Automated Solid-Phase Peptide Synthesis Protocols

This compound and other pseudoproline dipeptides are fully compatible with automated solid-phase peptide synthesis (SPPS) protocols. chempep.comspringernature.com Their use requires no special modifications to standard automated synthesis cycles, making them a convenient and readily adoptable tool for improving the synthesis of challenging peptides. chempep.comsigmaaldrich.com The dipeptide can be incorporated using the same coupling reagents and conditions as standard Fmoc-amino acids. sigmaaldrich.com This seamless integration into automated workflows allows for the efficient and reliable production of complex peptides that would otherwise be difficult or impossible to synthesize using standard automated methods. beilstein-journals.orgspringernature.com The ability to automate the synthesis of these difficult sequences is crucial for applications in drug discovery and development, where the rapid and reliable production of high-purity peptides is essential. beilstein-journals.orgchemimpex.com

Spectroscopic and Computational Approaches to Pseudoproline Conformational Analysis

Spectroscopic Characterization of Pseudoproline-Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Dihedral Angles and Isomerization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides incorporating Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH, NMR studies are crucial for defining the backbone dihedral angles (φ, ψ) and characterizing the cis/trans isomerization of the peptide bond preceding the pseudoproline residue. nih.gov

The analysis of Nuclear Overhauser Effect (NOE) data from 2D NMR experiments, such as NOESY and ROESY, provides distance constraints between protons, which are then used to calculate the peptide's structure. nih.gov The coupling constants (J-values) obtained from 1D and 2D NMR spectra offer valuable information about the dihedral angles. For instance, the ³J(Hα, Hβ) coupling constants can help define the χ1 side-chain torsion angle, while ³J(HNHα) coupling constants are related to the φ backbone torsion angle.

Table 1: Representative NMR Parameters for a Pseudoproline-Containing Peptide

| Parameter | Typical Value/Range | Information Gained |

| ³J(HNHα) | 2-10 Hz | Dihedral angle φ |

| NOE (i, i+1) | Strong/Medium/Weak | Inter-residue distances |

| cis/trans ratio | Varies | Isomerization state of Xaa-ΨPro bond |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Characteristic values | Local electronic environment, secondary structure |

Vibrational (IR) and Electronic (CD) Spectroscopy for Secondary Structure Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, and electronic spectroscopy, specifically circular dichroism (CD), are complementary techniques used to assess the secondary structure of peptides. researchgate.netnih.govyoutube.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the hydrogen-bonding patterns within a peptide, which are characteristic of different secondary structures. nih.gov The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is the most informative region for secondary structure analysis. researchgate.netmdpi.com The position and shape of the amide I band can distinguish between α-helices, β-sheets, turns, and random coil structures. mdpi.com For peptides containing this compound, FTIR can monitor the disruption of β-sheet formation that this pseudoproline dipeptide is designed to induce. nih.gov Two-dimensional IR (2D IR) spectroscopy can provide even more detailed structural information by revealing vibrational couplings between different parts of the peptide backbone. vanderbilt.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov In the far-UV region (190-250 nm), the CD spectrum of a peptide is determined by the arrangement of its peptide bonds and thus reflects its secondary structure. youtube.com Distinct CD spectra are observed for α-helices, β-sheets, and random coils, allowing for the quantitative estimation of the secondary structure content. youtube.comresearchgate.net For peptides incorporating this compound, CD spectroscopy can confirm the intended disruption of ordered secondary structures and the promotion of a more disordered or turn-like conformation. acs.org

Table 2: Spectroscopic Signatures of Peptide Secondary Structures

| Secondary Structure | IR Amide I (cm⁻¹) | CD (nm) |

| α-Helix | ~1650-1658 | Negative bands at ~222 and ~208, positive band at ~193 |

| β-Sheet | ~1620-1640 (strong), ~1680-1700 (weak) | Negative band at ~216-218, positive band at ~195-200 |

| Random Coil | ~1640-1650 | Strong negative band below 200 nm |

Computational Modeling of Pseudoproline Conformations

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the conformational preferences and dynamics of pseudoproline-containing peptides at an atomic level. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations on Pseudoproline Dipeptides and Oligomers

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.comnih.govmdpi.com For pseudoproline-containing peptides, DFT calculations are employed to:

Determine the relative energies of different cis and trans isomers of the Xaa-ΨPro bond.

Calculate the rotational energy barriers around the φ and ψ backbone dihedral angles.

Predict vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. mdpi.com

Generate accurate partial charges and other parameters for use in classical molecular mechanics force fields.

DFT studies on model dipeptides and short oligomers containing the SerPsi(Me,Me)Pro unit can provide fundamental insights into the intrinsic conformational preferences of this moiety, which can then be used to understand its behavior in larger peptide systems. mdpi.com

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal the accessible conformations of a peptide and the transitions between them. researchgate.netmanchester.ac.uk

For peptides containing this compound, MD simulations are invaluable for:

Exploring the full conformational landscape of the peptide, including the flexibility of the pseudoproline ring and the surrounding backbone. researchgate.netnih.gov

Simulating the peptide in different solvent environments to understand how the surroundings affect its structure.

Calculating theoretical NMR parameters, such as NOEs and J-couplings, for comparison with experimental data. nih.gov

Development and Refinement of Force Fields for Pseudoproline Residues

The accuracy of MD simulations is critically dependent on the quality of the underlying molecular mechanics force field. nih.govmpg.de Standard protein force fields may not accurately represent the unique structural and dynamic properties of modified residues like pseudoprolines. nih.gov Therefore, the development and refinement of specific force field parameters for these residues are essential for obtaining reliable simulation results. amazonaws.comresearchgate.net

This process typically involves:

Parameterization: Using high-level quantum mechanical calculations (e.g., DFT) on small model compounds to derive parameters such as bond lengths, bond angles, dihedral angles, and partial atomic charges. nih.govnih.gov

Validation: Testing the new parameters by performing MD simulations on small peptides and comparing the results with experimental data (e.g., NMR, CD, IR) and quantum mechanical calculations. nih.gov

Refinement: Iteratively adjusting the parameters to improve the agreement between the simulations and experimental/quantum mechanical data. amazonaws.com

The development of robust and accurate force fields for pseudoproline residues is an ongoing area of research that is crucial for advancing our ability to computationally model and design complex peptides. researchgate.net

Correlation of Conformational Data with Synthetic Efficacy

The success of pseudoproline dipeptides in improving peptide synthesis is intrinsically linked to their profound impact on the conformational landscape of the growing peptide chain. acs.org By introducing a "kink" into the peptide backbone, these moieties effectively disrupt the formation of intermolecular hydrogen bonds that are the primary cause of aggregation. chempep.compeptide.com

A significant challenge in SPPS is the propensity of growing peptide chains to aggregate, primarily through the formation of intermolecular β-sheet structures. wikipedia.org This aggregation hinders the accessibility of the N-terminal amine for subsequent coupling reactions, leading to incomplete sequences and low yields. chempep.comwikipedia.org The incorporation of a pseudoproline dipeptide, like this compound, introduces a profound conformational disruption. chempep.com The oxazolidine (B1195125) ring system of the pseudoproline moiety, derived from the serine residue, imposes a rigid bend in the peptide backbone, akin to that introduced by a natural proline residue. peptide.comwikipedia.org

This enforced "kink" disrupts the regular, extended conformation required for β-sheet formation. iris-biotech.de The steric bulk of the dimethyl groups on the oxazolidine ring further contributes to this disruption. merckmillipore.com As a result, the peptide chains are less likely to self-associate, leading to improved solvation and accessibility of the reactive termini. chempep.comacs.org This enhanced solvation facilitates more efficient coupling and deprotection steps, ultimately leading to higher purity and yield of the final peptide product. merckmillipore.com

The strategic placement of pseudoproline dipeptides within a peptide sequence is crucial for maximizing their aggregation-disrupting effects. Empirical guidelines suggest spacing them at regular intervals, often every 5-6 residues, particularly before hydrophobic stretches that are prone to aggregation. merckmillipore.com

Table 1: Impact of Pseudoproline Incorporation on SPPS Efficacy

| Feature | Standard SPPS | SPPS with Pseudoproline Dipeptides |

| Peptide Aggregation | High propensity, especially in "difficult" sequences. wikipedia.org | Significantly reduced due to conformational disruption. chempep.comacs.org |

| Solubility of Resin-Bound Peptide | Often poor, leading to inefficient reactions. wikipedia.org | Enhanced due to prevention of secondary structure formation. chempep.compeptide.com |

| Coupling Efficiency | Can be low due to steric hindrance from aggregation. chempep.com | Improved due to better accessibility of the N-terminus. chempep.com |

| Crude Product Purity | Often lower, with deletion and truncated sequences. wikipedia.org | Higher, with a more homogenous product. merckmillipore.com |

| Final Yield | Can be significantly reduced, requiring repeat syntheses. merckmillipore.com | Markedly increased, with reports of up to 10-fold improvements. merckmillipore.comiris-biotech.de |

The benefits of incorporating pseudoproline dipeptides extend beyond simple steric hindrance of aggregation. The stereoelectronic properties of the oxazolidine ring play a critical role in modulating the conformation of the peptide backbone and improving synthetic outcomes. acs.orgnih.gov

A key stereoelectronic effect is the influence of the pseudoproline on the preceding amide bond's cis/trans isomerization. acs.orgwikipedia.org The oxazolidine ring system of SerPsi(Me,Me)Pro favors a cis-amide bond conformation with the preceding amino acid residue, in this case, Glutamic acid. wikipedia.orgiris-biotech.de This preference for the cis conformation introduces a sharp turn in the peptide backbone, effectively breaking the continuity of any potential β-sheet structure. acs.org The absence of a hydrogen atom on the α-amino group of the pseudoproline further disrupts the hydrogen-bonding patterns essential for aggregation. acs.org

Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the energetic preferences for different backbone and prolyl ring puckering conformations. acs.orgnih.gov These studies have shown that the substitution of the CγH2 group of proline with a heteroatom, as in pseudoprolines, alters the conformational landscape. acs.org For oxazolidine-based pseudoprolines, the presence of the oxygen atom influences the puckering of the five-membered ring and the relative populations of cis and trans isomers. acs.org While both proline and pseudoproline can adopt cis and trans conformations, the energetic barrier for isomerization and the equilibrium populations can be significantly different, contributing to the structure-breaking capacity of pseudoproline. acs.org

Furthermore, the introduction of electron-withdrawing groups can have a pronounced stereoelectronic effect on the conformation. nih.govnih.gov While not directly applicable to the methyl groups in SerPsi(Me,Me)Pro, this principle highlights the tunable nature of proline analogs and their impact on peptide structure. The inherent stereoelectronic features of the oxazolidine ring in this compound are sufficient to drive the desired conformational changes that mitigate aggregation and enhance the efficiency of peptide synthesis.

Table 2: Key Stereoelectronic Effects of Pseudoproline Incorporation

| Stereoelectronic Factor | Description | Impact on Peptide Synthesis |

| Cis/Trans Isomerization | The pseudoproline moiety favors a cis conformation of the preceding amide bond. wikipedia.orgiris-biotech.de | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. wikipedia.orgacs.org |

| Amide N-H Absence | The nitrogen atom within the oxazolidine ring lacks a hydrogen atom. acs.org | Prevents the formation of a key hydrogen bond in β-sheet structures. acs.org |

| Ring Puckering | The five-membered oxazolidine ring adopts specific puckered conformations. acs.org | Influences the local backbone geometry and contributes to the overall conformational disruption. acs.org |

| Solvation | The disruption of secondary structures enhances the interaction of the peptide with the solvent. chempep.comacs.org | Improves solubility and accessibility for reagents, leading to more efficient coupling and deprotection. chempep.com |

Challenges and Considerations in Pseudoproline Chemistry

Analysis of Potential Side Reactions during Pseudoproline Incorporation and Cleavage

The chemical nature of the oxazolidine (B1195125) ring in serine- and threonine-derived pseudoprolines introduces unique reaction pathways that can lead to undesired byproducts. Understanding these potential side reactions is crucial for optimizing synthesis protocols and ensuring the purity of the final peptide.

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly at Asp-Xaa sequences where Xaa is often Gly, Asn, Ser, or Arg. iris-biotech.deiris-biotech.de This intramolecular cyclization is base-catalyzed, often occurring during the repeated piperidine (B6355638) treatments for Fmoc group removal, and leads to a mixture of byproducts including α- and β-peptides and their epimers, which can be difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

Traditionally, pseudoprolines have been employed to suppress aspartimide formation. nih.govpeptide.comnih.gov By replacing the amide NH with a tertiary nitrogen within the oxazolidine ring, the necessary nucleophilic attack by the backbone nitrogen on the side-chain ester of a preceding aspartic acid residue is prevented. nih.govresearchgate.net This makes dipeptides like Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH valuable tools for synthesizing sequences prone to this side reaction. peptide.com

However, recent studies have revealed a more complex role for pseudoprolines. Under certain conditions, such as the elevated temperatures and pressures used in automated flow peptide synthesis, pseudoproline moieties have been observed to catalyze, rather than prevent, aspartimide formation. researchgate.netnih.govdp.tech This unexpected catalytic activity is thought to arise from the thermal instability and ring-opening of the oxazolidine ring under harsh conditions. researchgate.netmdpi.com

Table 1: Factors Influencing Aspartimide Formation

| Factor | Influence on Aspartimide Formation | Citation |

| Peptide Sequence | Strongly sequence-dependent; Asp-Gly motifs are highly prone. | iris-biotech.deiris-biotech.de |

| Cleavage Reagent | Strong bases like piperidine promote formation more than weaker bases like morpholine. | iris-biotech.de |

| Acidic Additives | Addition of acids like formic acid to the cleavage solution can reduce formation. | iris-biotech.deacs.org |

| Asp Side-Chain Protection | Bulkier protecting groups (e.g., OBno, OEpe) reduce formation compared to OtBu. | iris-biotech.de |

| Pseudoproline Presence | Generally suppresses formation at room temperature, but may catalyze it at elevated temperatures. | peptide.comresearchgate.netnih.gov |

The oxazolidine ring of a pseudoproline is designed to be stable throughout the Fmoc-SPPS cycles but cleaved under the final acidic conditions (typically with trifluoroacetic acid, TFA) to regenerate the native serine or threonine residue. iris-biotech.desigmaaldrich.com However, research has shown that the stability of this ring can be greater than anticipated.

In some studies, particularly those involving automated flow peptide synthesis at high temperatures, a notable byproduct was identified where the pseudoproline's oxazolidine ring remained intact even after treatment with 95% TFA. mdpi.com This surprising stability leads to a final peptide that is heavier than the expected product, complicating purification and characterization. mdpi.com The amount of this intact byproduct can vary, but its presence highlights that complete cleavage of the pseudoproline ring cannot always be assumed and must be verified analytically. mdpi.com

Investigations into side reactions under high-temperature flow synthesis conditions have identified the formation of a stable imine derivative from the pseudoproline moiety. researchgate.netmdpi.com It is proposed that at elevated temperatures and pressures, the oxazolidine ring can become thermally unstable and undergo a ring-opening rearrangement to form an imine. nih.govmdpi.com This imine form is protonated during acidic cleavage and demonstrates significant stability, surviving the final cleavage from the resin. mdpi.com This pathway represents another potential source of heterogeneity in the crude peptide product when using pseudoprolines under non-standard, high-energy conditions. researchgate.netnih.gov

Comparative Analysis of Coupling Limitations with Pseudoproline Monomers versus Dipeptides

The decision to use pseudoprolines as preformed dipeptides rather than as single amino acid monomers is a practical one, rooted in the fundamental chemistry of the oxazolidine ring system.

Coupling an amino acid to a peptide chain ending in a pseudoproline monomer is notoriously difficult. wikipedia.org This challenge arises from two primary factors:

Steric Hindrance: The oxazolidine ring system is bulky, sterically shielding the N-terminal nitrogen and impeding the approach of the incoming activated amino acid. wikipedia.orgchempep.comiris-biotech.de

Decreased Nucleophilicity: The nitrogen atom within the pseudoproline ring is a secondary amine and part of a heterocyclic system, which reduces its nucleophilicity compared to a standard primary amine at the N-terminus of a growing peptide chain. wikipedia.orgiris-biotech.de

These factors combine to cause low coupling yields, making the use of pseudoproline monomers inefficient and impractical for routine synthesis. wikipedia.orgiris-biotech.de While some recent studies have explored specific, highly efficient coupling reagents to make monomer incorporation more feasible, it remains a significant challenge, especially for sterically demanding amino acids. iris-biotech.desci-hub.se

To circumvent the difficult coupling step onto the pseudoproline nitrogen, the use of preformed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides, such as this compound, has become the standard and overwhelmingly preferred method. wikipedia.orgchempep.comiris-biotech.desigmaaldrich.com

Table 2: Comparison of Pseudoproline Monomer vs. Dipeptide Usage in SPPS

| Feature | Pseudoproline Monomer | Preformed Pseudoproline Dipeptide | Citation |

| Coupling Efficiency | Low due to steric hindrance and low nucleophilicity. | High, as the difficult coupling is bypassed. | wikipedia.orgchempep.comiris-biotech.de |

| Practicality | Impractical for most sequences; requires specialized, highly active coupling methods. | Practical and straightforward; integrates into standard SPPS protocols. | chempep.comiris-biotech.desigmaaldrich.com |

| Chain Extension | Extends chain by one residue per coupling. | Extends chain by two residues in a single coupling step. | sigmaaldrich.comsigmaaldrich.com |

| Availability | Limited commercial availability. | Wide range of dipeptide combinations commercially available. | iris-biotech.deiris-biotech.de |

The advantages of this approach are numerous:

Bypassing Difficult Couplings: The problematic acylation of the hindered oxazolidine nitrogen is performed during the chemical synthesis of the building block, not on the solid support. sigmaaldrich.comsigmaaldrich.com

Enhanced Efficiency: The dipeptide building block can be coupled using standard activation methods (e.g., HBTU, HATU, DIC/HOBt) with high efficiency. chempep.comsigmaaldrich.com

Development of Optimized Acylation Strategies for Pseudoproline Monomers

The traditional and most widely used approach in pseudoproline chemistry involves the incorporation of pre-formed dipeptides, like this compound. sigmaaldrich.comactivotec.com This method circumvents the difficult step of acylating the sterically hindered secondary amine of the oxazolidine ring of a pseudoproline monomer. sigmaaldrich.comsigmaaldrich.com Direct coupling onto a resin-bound pseudoproline monomer is known to be challenging, often resulting in low coupling yields. peptide.comactivotec.com